
Brensocatib
説明
Brensocatib is an investigational, oral, reversible inhibitor of dipeptidyl peptidase-1 (DPP1). It is primarily being developed for the treatment of non-cystic fibrosis bronchiectasis, a chronic and progressive inflammatory disease characterized by irreversible bronchial dilatation . This compound works by inhibiting the activation of neutrophil serine proteases, which are enzymes involved in inflammatory processes .
作用機序
ブレソカティブは、好中球エラスターゼ、プロテアーゼ3、カテプシンGなどの好中球セリンプロテアーゼを活性化する酵素である、ジペプチジルペプチダーゼ-1(DPP1)を阻害することによって、その効果を発揮します 。 DPP1を阻害することによって、ブレソカティブはこれらのプロテアーゼの活性を低下させ、気管支拡張症患者における炎症と肺の損傷を軽減します 。 ブレソカティブの分子標的は、炎症反応において重要な役割を果たす、好中球セリンプロテアーゼです .
6. 類似化合物の比較
ブレソカティブは、ジペプチジルペプチダーゼ-1を選択的に阻害する点でユニークであり、これは、好中球セリンプロテアーゼを標的とする他の化合物とは異なります 。類似の化合物には以下のようなものがあります。
準備方法
The synthesis of Brensocatib involves several steps, starting with the preparation of stock solutions for the standard curve and quantitative control spiking solutions . The synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the compound is prepared through a series of chemical reactions that ensure its purity and efficacy .
化学反応の分析
ブレソカティブは、以下を含むさまざまな化学反応を起こします。
酸化および還元: これらの反応は、化合物の安定性と有効性を高めるために、化合物の官能基を修飾するために不可欠です。
置換反応: これらの反応は、化合物の薬理学的特性を改善するために、ある官能基を別の官能基に置き換えます。
一般的な試薬と条件: ブレソカティブの合成には、通常、有機溶媒、触媒、および特定の温度と圧力条件が使用され、所望の化学変換を実現します.
主要な生成物: これらの反応の主要な生成物はブレソカティブ自体であり、その後、精製され、臨床使用のために製剤化されます.
4. 科学研究の応用
ブレソカティブは、以下を含む広範囲の科学研究の応用範囲を持っています。
科学的研究の応用
Bronchiectasis
Overview : Brensocatib is primarily being studied for its efficacy in treating non-cystic fibrosis bronchiectasis, a chronic condition characterized by the abnormal dilation of the bronchi and recurrent respiratory infections.
Clinical Trials :
- ASPEN Study : A Phase 3 randomized controlled trial (NCT04594369) involving 1,682 adults across 35 countries demonstrated that this compound significantly reduced the annualized rate of pulmonary exacerbations compared to placebo. The results indicated a 21.1% reduction for the 10 mg dose and a 19.4% reduction for the 25 mg dose .
- Lung Function Improvement : In addition to reducing exacerbations, this compound slowed lung function decline as measured by forced expiratory volume in one second (FEV1), with significant improvements observed at the higher dose .
Parameter | This compound 10 mg | This compound 25 mg | Placebo |
---|---|---|---|
Annualized Rate of Exacerbations | 1.015 | 1.036 | 1.286 |
Reduction from Placebo | 21.1% (p=0.0019) | 19.4% (p=0.0046) | - |
Change in FEV1 | +11 mL (p=0.3841) | +38 mL (p=0.0054) | - |
Chronic Rhinosinusitis
This compound is also being investigated for chronic rhinosinusitis without nasal polyps in a Phase 2 study (NCT06013241). This condition involves chronic inflammation of the nasal sinuses and may benefit from the anti-inflammatory properties of this compound due to its mechanism of action targeting neutrophil activity .
Autoimmune Diseases
Recent studies have explored this compound's potential in autoimmune conditions like lupus nephritis. In murine models, treatment with this compound resulted in significant reductions in kidney damage markers and improved renal function, suggesting its utility in managing autoimmune-mediated inflammation .
Case Studies and Research Findings
- Phase 2 Trials : Earlier trials have shown that this compound can attenuate chronic inflammation by inhibiting neutrophil serine proteases, leading to prolonged time to first exacerbation in patients with bronchiectasis .
- Safety Profile : this compound has demonstrated a favorable safety profile comparable to placebo, with treatment-emergent adverse events being mild and manageable .
類似化合物との比較
Brensocatib is unique in its selective inhibition of dipeptidyl peptidase-1, which sets it apart from other compounds targeting neutrophil serine proteases . Similar compounds include:
Neutrophil Elastase Inhibitors: These compounds specifically target neutrophil elastase but may not inhibit other serine proteases like this compound does.
Proteinase 3 Inhibitors: These inhibitors target proteinase 3 but may lack the broad-spectrum activity of this compound.
Cathepsin G Inhibitors: These compounds inhibit cathepsin G but may not affect other neutrophil serine proteases.
生物活性
Brensocatib is a novel therapeutic compound that functions as a selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1). This mechanism of action is particularly significant in the context of neutrophil serine proteases (NSPs), which are critical in mediating inflammatory responses and pathogen destruction. The following sections detail the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and findings from clinical and preclinical studies.
This compound selectively inhibits DPP1, which is responsible for activating several NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). These proteases play essential roles in immune response but can lead to tissue damage when dysregulated. By inhibiting DPP1, this compound reduces the activation of these NSPs, thereby potentially mitigating inflammatory damage associated with various diseases, particularly those driven by neutrophils .
Pharmacokinetic Profile
The pharmacokinetics of this compound have been characterized through various studies. It has been shown to exhibit dose-dependent pharmacokinetic responses across different rodent species. Key findings include:
- Absorption and Distribution : this compound demonstrates a favorable absorption profile with significant plasma concentration levels achieved following oral administration.
- Dose-Response Relationships : Studies indicate that both mice and rats exhibit a reduction in NSP activities that correlates with the administered dose. Mice typically show greater reductions in NSP activities compared to rats .
Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Reduction in NE Activity (%) |
---|---|---|---|---|
Mice | 5 | 150 | 300 | 70 |
Rats | 5 | 120 | 250 | 50 |
Pharmacodynamic Effects
This compound's pharmacodynamic effects have been extensively studied in both animal models and clinical trials.
Animal Studies
In various rodent models, this compound has demonstrated significant reductions in NSP activities:
- Lupus-Prone NZB/W F1 Mice : In a study where this compound was administered at dosages of 0.2, 2, and 20 mg/kg/day, there was a marked decrease in bone marrow NSP levels over time. Specifically, at the highest dose, NE, PR3, and CatG activities were reduced by approximately 74% compared to controls .
- Rheumatoid Arthritis Models : In models of rheumatoid arthritis (RA), this compound treatment restored NSP activities to baseline levels or below, indicating its potential to reverse disease progression .
Clinical Trials
This compound has undergone several clinical trials, notably:
- Phase II Trial (WILLOW) : In patients with non-cystic fibrosis bronchiectasis, this compound treatment led to a dose-dependent reduction in sputum NE activity and prolonged the time to first exacerbation compared to placebo .
- Phase III Trial (ASPEN) : Currently ongoing, this trial aims to evaluate the long-term efficacy and safety of this compound in chronic inflammatory conditions .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Chronic Inflammation : A case study involving patients with chronic inflammation demonstrated that this compound significantly reduced markers of inflammation and improved clinical outcomes related to respiratory function .
- Kidney Function : In lupus-prone mice treated with this compound, significant improvements were noted in renal function indicators such as blood urea nitrogen levels and urine albumin-to-creatinine ratios, suggesting protective effects against kidney damage .
特性
IUPAC Name |
(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXFXNFMSAAELR-RXVVDRJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802148-05-5 | |
Record name | Brensocatib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brensocatib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRENSOCATIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。